molecular formula C22H17BrN2OS2 B2482511 (E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol CAS No. 389065-42-3

(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol

Cat. No. B2482511
CAS RN: 389065-42-3
M. Wt: 469.42
InChI Key: MHHUAJSPGNGTHD-WYMPLXKRSA-N
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Description

(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-bromophenol is a useful research compound. Its molecular formula is C22H17BrN2OS2 and its molecular weight is 469.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis : This compound and similar derivatives have been synthesized using both conventional heating and microwave-assisted synthesis methods. Their characterization involves various spectroscopic techniques like FTIR, NMR, and elemental analysis. Notably, the synthesis yields are excellent and involve detailed solvent effect studies on UV-Vis absorption behaviors (Ermiş & Durmuş, 2020).

  • Structural Analysis : The molecular structures, including intramolecular hydrogen bonding, spectroscopic parameters, and energy levels, are comprehensively analyzed using Density Functional Theory (DFT) methods. Such detailed analysis aids in understanding the compound's electronic properties and potential applications (Ermiş & Durmuş, 2020).

Application in Heterocyclic Synthesis

  • Heterocyclic Compound Formation : The compound is utilized in synthesizing various heterocyclic derivatives. These processes often involve reactions with different reagents leading to the formation of compounds with thiophene, thiazole, pyrazole, pyridine, and other rings. Such synthesis plays a crucial role in developing new pharmaceuticals and materials with unique properties (H. Shams et al., 2010).

Biological and Antimicrobial Activities

  • Antimicrobial Properties : Related compounds have demonstrated significant antimicrobial activities. They are effective against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (N. Mishra et al., 2019).

  • Cancer Treatment Potential : Some derivatives synthesized from this compound have shown promising antitumor activities. They exhibit inhibitory effects on different cancer cell lines, suggesting potential applications in cancer research and therapy (H. Shams et al., 2010).

Mechanism of Action

Target of Action

The primary targets of this compound are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the development of seizures.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity . This interaction can result in changes in the electrical activity of neurons, leading to a reduction in the frequency and severity of seizures.

Biochemical Pathways

The compound affects the GABAergic and glutamatergic pathways, which are involved in the regulation of neuronal excitability . By modulating the activity of these pathways, the compound can influence the balance between excitatory and inhibitory signals in the brain, potentially reducing the likelihood of seizure onset.

Pharmacokinetics

A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties

Result of Action

The molecular and cellular effects of the compound’s action include changes in neuronal excitability and synaptic transmission, which can lead to a reduction in the frequency and severity of seizures . These effects are likely the result of the compound’s interaction with its primary targets and its modulation of key biochemical pathways.

properties

IUPAC Name

2-[(E)-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]iminomethyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2OS2/c23-14-9-10-17(26)13(11-14)12-24-21-20(15-5-1-3-7-18(15)27-21)22-25-16-6-2-4-8-19(16)28-22/h2,4,6,8-12,26H,1,3,5,7H2/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHUAJSPGNGTHD-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC(=C3)Br)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C=CC(=C3)Br)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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